Nullscript
Overview
Description
Nullscript is a chemical compound known as a negative control for the histone deacetylase inhibitor scriptaid. Histone deacetylase inhibitors have been used in psychiatry and neurology as mood stabilizers and anti-epileptics, such as valproic acid. Recently, histone deacetylase inhibitors are being studied as potential treatments for neurodegenerative diseases and cancer .
Mechanism of Action
Target of Action
Nullscript is a known inactive analog of Scriptaid . Scriptaid is a representative Histone Deacetylase (HDAC) inhibitor . HDACs are a group of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This is important in regulating gene expression.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the histone acetylation and deacetylation pathway . .
Result of Action
This compound has been shown to inhibit the growth of Cryptosporidium (C. parvum), a type of parasite, with an IC50 value of 2.1 μM . This suggests that despite being an inactive analog of Scriptaid, this compound may still exert some biological effects.
Biochemical Analysis
Biochemical Properties
Nullscript, being an inactive analog of scriptaid, does not directly participate in biochemical reactions . It serves as a crucial control in experiments involving HDAC inhibitors like scriptaid .
Cellular Effects
As this compound is an inactive analog, it does not exert any direct effects on cells or cellular processes . Its primary role is to serve as a control, allowing researchers to distinguish the specific effects of active compounds like scriptaid from general experimental variations .
Molecular Mechanism
This compound does not have a direct mechanism of action, as it is an inactive compound . It does not bind to biomolecules, activate or inhibit enzymes, or induce changes in gene expression .
Temporal Effects in Laboratory Settings
This compound is stable under desiccating conditions and can be stored for up to 12 months . As an inactive compound, it does not exhibit any long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
Given that this compound is an inactive analog, it does not produce any biological effects, even at different dosages . Therefore, it does not exhibit any threshold effects or cause any toxic or adverse effects at high doses .
Metabolic Pathways
This compound does not participate in any metabolic pathways, as it is an inactive compound . It does not interact with any enzymes or cofactors, nor does it affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues have not been extensively studied, given its role as an inactive control compound .
Subcellular Localization
As an inactive analog, this compound does not have any specific subcellular localization or any effects on its activity or function . It does not contain any targeting signals or undergo any post-translational modifications that would direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nullscript is synthesized through a series of chemical reactions involving the formation of a benzisoquinoline structure. The synthetic route typically involves the following steps:
- Formation of the benzisoquinoline core.
- Introduction of the hydroxy group.
- Addition of the butanamide side chain.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
- High-pressure homogenization.
- Ultrasonication.
- Phase inversion temperature methods .
Chemical Reactions Analysis
Types of Reactions: Nullscript undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in this compound.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups .
Scientific Research Applications
Nullscript has a wide range of scientific research applications, including:
Chemistry: Used as a negative control in experiments involving histone deacetylase inhibitors.
Biology: Studied for its effects on cellular processes and gene expression.
Medicine: Investigated for potential therapeutic applications in treating neurodegenerative diseases and cancer.
Industry: Utilized in the development of new pharmaceuticals and chemical compounds
Comparison with Similar Compounds
Scriptaid: A histone deacetylase inhibitor with similar structure but active in transcriptional facilitation.
Valproic Acid: Another histone deacetylase inhibitor used as a mood stabilizer and anti-epileptic.
Uniqueness of Nullscript: this compound is unique in that it serves as a negative control for scriptaid, lacking the histone deacetylase inhibitory effects. This makes it valuable in research for distinguishing the specific effects of histone deacetylase inhibition .
Properties
IUPAC Name |
4-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-hydroxybutanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c19-13(17-22)8-3-9-18-15(20)11-6-1-4-10-5-2-7-12(14(10)11)16(18)21/h1-2,4-7,22H,3,8-9H2,(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBPSCCPAXYTNMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCCC(=O)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Nullscript's role in studying 15-hydroxyprostaglandin dehydrogenase (15-PGDH) gene expression?
A1: this compound serves as a negative control in experiments investigating the effects of histone deacetylase (HDAC) inhibitors on 15-PGDH expression. Specifically, it is a structural analog of the HDAC inhibitor Scriptaid but lacks Scriptaid's inhibitory activity. [] Researchers use this compound to confirm that the observed effects on 15-PGDH expression are specifically due to HDAC inhibition by Scriptaid and not due to off-target effects or general structural features shared with this compound. []
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